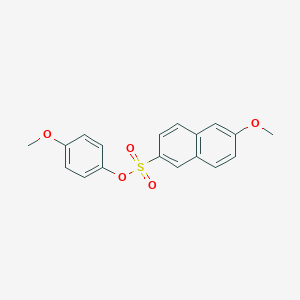

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate

Beschreibung

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate is a sulfonated naphthalene derivative characterized by two methoxy groups (at the 4-position of the phenyl ring and the 6-position of the naphthalene core) and a sulfonate ester group at the 2-position of the naphthalene.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 6-methoxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-21-15-6-8-16(9-7-15)23-24(19,20)18-10-4-13-11-17(22-2)5-3-14(13)12-18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMSADPRRVANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate typically involves the reaction of 4-methoxyphenol with 6-methoxynaphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonate group can be reduced to a sulfonic acid.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonic acids and other reduced derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study enzyme activities and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Fluorescence Properties

Methoxy-substituted aromatic compounds often exhibit strong fluorescence due to π→π* transitions. In , quinazoline derivatives with 4-methoxyphenyl groups (e.g., compounds 5d , 5g ) demonstrated enhanced emission intensity and redshifted spectra compared to fluorophenyl-substituted analogs . Key trends include:

- Substituent Effects : Strongly donating 4-methoxyphenyl groups at the 2- and 4-positions of quinazoline (compound 5g ) increased emission intensity, while a combination of methoxy and fluorophenyl groups (compound 5d ) caused a slight redshift .

- Stokes Shifts : Large Stokes shifts (~100–130 nm) were observed in methoxy-substituted compounds, indicating high polarizability of the π-conjugated framework .

Table 1: Fluorescence Properties of Methoxy-Substituted Analogs

| Compound | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| Quinazoline 5d | 490 | 125 | 0.45 | |

| Quinazoline 5g | 485 | 120 | 0.42 | |

| Target Compound* | ~480–500 (estimated) | ~110–130 | Moderate | – |

*Estimated based on structural similarities.

Key Differences :

- Sulfonate vs.

- Antioxidant Mechanisms : Methoxy groups in chalcones donate electrons to scavenge radicals, while sulfonates may act via different pathways (e.g., metal chelation) .

Solubility and Stability

Sodium sulfonates (e.g., compound 4b in ) are highly water-soluble due to ionic character . In contrast, the target compound’s esterified sulfonate group may reduce solubility but improve stability in organic solvents, making it suitable for hydrophobic matrices.

Table 2: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.